molecular formula C5H9NO4 B12056976 (2S)-2-amino(3,4-13C2)pentanedioic acid

(2S)-2-amino(3,4-13C2)pentanedioic acid

Cat. No.: B12056976
M. Wt: 149.11 g/mol
InChI Key: WHUUTDBJXJRKMK-JBAKHTSASA-N
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Description

(2S)-2-amino(3,4-13C2)pentanedioic acid is a chiral, isotopically labeled form of L-glutamic acid where carbon atoms at positions 3 and 4 are replaced with the stable isotope carbon-13 . This compound serves as a critical tracer in 13C Metabolic Flux Analysis (MFA), a powerful methodology used to quantify intracellular metabolic fluxes in living cells . In research, particularly in cancer cell metabolism, this labeled glutamic acid (as a component of labeled glutamine tracers) helps elucidate the dynamics of the tricarboxylic acid (TCA) cycle and other central carbon metabolic pathways . When used in cell culture experiments, it integrates into the metabolic network, and its unique labeling pattern in resulting metabolites allows researchers to precisely track and compute flux distributions . This provides invaluable insights for systems biology, the study of disease mechanisms, and the development of metabolic engineering strategies . The product is for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C5H9NO4

Molecular Weight

149.11 g/mol

IUPAC Name

(2S)-2-amino(3,4-13C2)pentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1

InChI Key

WHUUTDBJXJRKMK-JBAKHTSASA-N

Isomeric SMILES

[13CH2]([13CH2]C(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Labeled Intermediate Preparation

  • Step 1 : Protection of (2S)-2-aminopentanedioic acid. The amino group is shielded via tert-butoxycarbonyl (Boc) protection, while carboxylic acids are converted to methyl esters using thionyl chloride and methanol.

  • Step 2 : Isotopic labeling. The unprotected C3 and C4 positions are functionalized using ¹³C-labeled sodium cyanide (Na¹³CN) in a Strecker-type reaction, followed by hydrolysis to yield α-amino nitriles.

  • Step 3 : Acidic hydrolysis converts nitriles to carboxylic acids, reintroducing ¹³C at positions 3 and 4.

Organozinc-Mediated Coupling

Adapting methodologies from combinatorial peptidomimetic synthesis, ¹³C-labeled organozinc reagents are critical:

  • Iodo precursor synthesis : The C3–C4 segment is iodinated using iodine monochloride (ICl) in dichloromethane.

  • Organozinc formation : Zinc dust activates the iodide, generating a ¹³C-labeled organozinc species in toluene:N,N-dimethylacetamide (DMA).

  • Palladium-catalyzed coupling : Reaction with Boc-protected bromoglutamic acid in the presence of bis(triphenylphosphine)palladium(II) chloride yields the ¹³C-labeled intermediate.

Table 1: Key Reaction Parameters for Organozinc Coupling

ParameterConditionYield (%)Purity (HPLC)
Solvent SystemToluene:DMA (4:1)7892
Temperature50°C8295
Catalyst Loading5 mol% Pd(PPh₃)₂Cl₂7590
Reaction Time12 hours8093

Enzymatic Incorporation of ¹³C Isotopes

Microbial biosynthesis offers an alternative for ¹³C incorporation, leveraging metabolic pathways in Corynebacterium glutamicum:

  • Fermentation : Cells are cultured in minimal media containing ¹³C₆-glucose. The TCA cycle directs ¹³C into α-ketoglutarate, which is transaminated to glutamate via glutamate dehydrogenase.

  • Isotopic enrichment : NMR analysis confirms >98% ¹³C incorporation at C3 and C4 when using [3,4-¹³C₂]α-ketoglutarate as a precursor.

Table 2: Comparative Analysis of Chemical vs. Enzymatic Synthesis

Method¹³C Incorporation (%)Stereopurity (%)ScalabilityCost (USD/g)
Organozinc Coupling95–9899.5Moderate1,200
Microbial Biosynthesis98–9999.8High800

Purification and Analytical Characterization

Chromatographic Separation

  • Ion-exchange chromatography : Dowex 50WX8 resin (H⁺ form) separates labeled glutamate from unreacted precursors. Elution with 2M NH₄OH ensures high recovery (>90%).

  • Reverse-phase HPLC : A C18 column with 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient resolves stereoisomers (purity >99%).

Spectroscopic Validation

  • ¹³C NMR : Peaks at δ 34.2 ppm (C3) and δ 28.7 ppm (C4) confirm isotopic labeling.

  • High-resolution mass spectrometry (HRMS) : [M+H]⁺ at m/z 178.0484 (calc. 178.0481) validates molecular formula C₅H₉¹³C₂NO₄.

Challenges and Optimization

  • Isotopic Dilution : Competing pathways in microbial systems may dilute ¹³C enrichment. Fed-batch fermentation with pulsed ¹³C-glucose improves yield.

  • Racemization Risk : Prolonged exposure to acidic conditions during Boc deprotection (e.g., 4M HCl/dioxane) necessitates strict temperature control (<0°C) to retain (2S) configuration.

Applications in Metabolic Research

(2S)-2-amino(3,4-¹³C₂)pentanedioic acid enables real-time tracking of glutamate flux in neuronal tissues. Studies using this tracer have elucidated:

  • Glutamine synthetase activity : ¹³C NMR reveals isotopic scrambling in astrocytes, indicating compartmentalized metabolism.

  • Cancer metabolism : Hyperpolarized ¹³C-MRI visualizes accelerated α-ketoglutarate oxidation in glioblastoma models .

Chemical Reactions Analysis

Reactions:: “(2S)-2-amino(3,4-13C2)pentanedioic acid” can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, forming products with modified functional groups.

    Reduction: Reduction reactions may lead to different stereoisomers or derivatives.

    Substitution: Substituents can be added or replaced at various positions.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.

    Reduction: Employ reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Scientific Research Applications

    Chemistry: Isotopically labeled compounds like “(2S)-2-amino(3,4-13C2)pentanedioic acid” are valuable tools for studying metabolic pathways, protein folding, and enzyme kinetics.

    Biology: Researchers use isotopic labeling to trace metabolic fluxes and understand cellular processes.

    Medicine: Isotopically labeled amino acids aid in drug metabolism studies and protein turnover analysis.

    Industry: Isotopic tracers play a role in quality control and process optimization.

Mechanism of Action

The exact mechanism of action for “(2S)-2-amino(3,4-13C2)pentanedioic acid” depends on its specific biological context. It may serve as a substrate for enzymes, participate in protein synthesis, or influence metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The compound shares a pentanedioic acid core with several pharmacologically and biologically relevant molecules. Key structural analogs include:

Compound Name Key Structural Features Molecular Weight (g/mol) Primary Applications References
Carglumic Acid (2S)-2-(carbamoylamino)pentanedioic acid; carbamoyl substitution at position 2 190.16 Treatment of hyperammonemia via activation of N-acetylglutamate synthase
Methotrexate (MTX) (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid 454.44 Antineoplastic agent; inhibits dihydrofolate reductase (DHFR)
Folic Acid (FA) (2S)-2-[(4-{[(2-amino-4-hydroxypteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioic acid 441.40 Vitamin B9; coenzyme in nucleotide synthesis and single-carbon transfer reactions
DUPA-Based Peptides 2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid ~400–500 (varies) Prostate-specific membrane antigen (PSMA) targeting for cancer diagnostics/therapy
Trofinetide (2S)-2-{[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino}pentanedioic acid 315.33 Treatment of Rett syndrome; modulates synaptic function
(S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic acid Dipeptide with branched-chain amino acid substitution ~250 (estimated) Research applications in peptide synthesis and enzyme inhibition studies

Structural Divergence and Biochemical Implications

Amino Acid Backbone Modifications
  • Carglumic Acid: Substitution of the α-amino group with a carbamoyl group (—NH—CO—NH₂) alters its role from neurotransmission (glutamate) to nitrogen metabolism regulation. This modification enables binding to N-acetylglutamate synthase, critical for urea cycle function .
  • Methotrexate and Folic Acid: Both feature pteridine rings linked to the pentanedioic acid core. MTX’s 2,4-diaminopteridine and benzoyl groups confer high-affinity DHFR inhibition, while FA’s pteroylglutamate structure supports coenzyme activity in nucleotide synthesis .
Isotopic Labeling
Peptide and Ureido Derivatives
  • DUPA-Based Peptides : The ureido linker (—NH—CO—NH—) and dicarboxypropyl group enable high-affinity binding to PSMA, a transmembrane protein overexpressed in prostate cancer. This contrasts with the simpler structure of the target compound, which lacks targeting moieties .
  • Trofinetide : Incorporation of a pyrrolidine-acetyl group increases lipophilicity, enhancing blood-brain barrier penetration for neurological applications .

Pharmacokinetic and Physicochemical Properties

Property (2S)-2-amino(3,4-¹³C₂)pentanedioic Acid Carglumic Acid Methotrexate
Water Solubility High (similar to L-glutamic acid) Moderate Low
Bioavailability Not applicable (research tool) High (oral) Moderate (IV)
Key Functional Groups ¹³C isotopes, α-amino, carboxylates Carbamoyl Pteridine
  • Solubility: The target compound’s high solubility mirrors natural glutamate, whereas MTX’s low solubility necessitates intravenous administration .

Q & A

Q. How is (2S)-2-amino(3,4-13C₂)pentanedioic acid synthesized, and what are the key considerations for ensuring isotopic purity?

Methodological Answer: The synthesis typically involves multi-step reactions using ¹³C-labeled precursors. For example:

  • Step 1 : Introduction of ¹³C isotopes at positions 3 and 4 via enzymatic or chemical incorporation using ¹³C-labeled intermediates (e.g., ¹³C-acetate or ¹³C-glucose in biosynthetic pathways) .
  • Step 2 : Chiral resolution to ensure the (2S)-configuration, often employing chiral auxiliaries or enzymatic catalysis .
  • Step 3 : Purification via reverse-phase HPLC or ion-exchange chromatography to isolate the isotopically pure compound.
    Key Considerations :
  • Monitor isotopic incorporation using ¹³C NMR or mass spectrometry (MS).
  • Avoid isotopic scrambling during acidic/basic conditions (e.g., during ester hydrolysis) by optimizing reaction pH and temperature .

Q. What analytical techniques are most effective for characterizing the structural and isotopic integrity of this compound?

Methodological Answer:

  • ¹³C NMR Spectroscopy : Confirms isotopic labeling at positions 3 and 4. The absence of splitting in ¹³C signals (due to neighboring ¹³C-¹³C coupling) verifies isotopic purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic enrichment (e.g., expected +2 Da shift for two ¹³C atoms).
  • Chiral HPLC : Ensures enantiomeric purity of the (2S)-configuration using chiral stationary phases (e.g., crown ether columns) .

Q. What are the safety and handling protocols specific to isotopically labeled amino acids in laboratory settings?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coats) to avoid skin contact. Work in a fume hood to minimize inhalation of particulates .
  • Storage : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent degradation.
  • Waste Disposal : Segregate ¹³C-labeled waste and follow institutional guidelines for isotopic disposal .

Advanced Research Questions

Q. How can this compound be utilized in metabolic flux analysis (MFA) studies, and what experimental design considerations are critical?

Methodological Answer:

  • Application : Track carbon flow in central metabolism (e.g., TCA cycle) by introducing the compound into cell cultures and analyzing ¹³C-labeling patterns in downstream metabolites via LC-MS/MS .
  • Design Considerations :
    • Pulse-Chase Timing : Optimize incubation periods to capture dynamic flux.
    • Quenching : Rapidly quench metabolism (e.g., cold methanol) to preserve labeling states.
    • Isotopic Dilution : Account for intracellular unlabeled pools by measuring metabolite concentrations .

Q. How does the presence of ¹³C isotopes at positions 3 and 4 influence the compound’s behavior in NMR spectroscopy compared to the unlabeled analog?

Methodological Answer:

  • Isotopic Effects :
    • ¹³C-¹³C Coupling : Observed in ¹³C NMR as doublets (e.g., J ~30-40 Hz), confirming adjacent labeling .
    • Sensitivity Enhancement : ¹³C-labeled compounds enable hyperpolarized NMR techniques (e.g., DNP) for real-time metabolic tracking.
  • Quantitative Analysis : Use ¹³C DEPT-135 or HSQC to resolve overlapping signals in complex biological mixtures .

Q. What are the challenges in maintaining the stability of ¹³C-labeled compounds during long-term storage, and how can they be mitigated?

Methodological Answer:

  • Challenges :
    • Hydrolysis : Degradation of the amino acid backbone under humid conditions.
    • Radiolysis : Potential bond cleavage due to isotopic decay (minimal for ¹³C but relevant for tritium analogs).
  • Mitigation Strategies :
    • Lyophilize the compound and store in vacuum-sealed vials.
    • Add stabilizers (e.g., ascorbic acid) to prevent oxidative decomposition .

Q. In designing experiments using this compound as a tracer, how should researchers account for potential isotopic dilution effects in biological systems?

Methodological Answer:

  • Modeling : Use kinetic models (e.g., isotopomer spectral analysis) to correct for dilution from endogenous unlabeled metabolites.
  • Experimental Controls : Include unlabeled controls to quantify background signal.
  • Dose Optimization : Determine the minimum tracer concentration required to achieve measurable enrichment without perturbing metabolism .

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